pennicitrinone C

Description

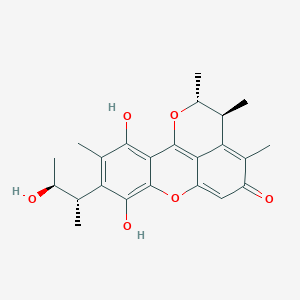

Pennicitrinone C is a citrinin dimer, a class of polyketide-derived secondary metabolites produced by halotolerant fungi. It was first isolated from Penicillium citrinum B-57, a fungal strain obtained from sediments in the Jilantai salt field, Inner Mongolia, China . Structurally, it belongs to the citrinin dimer family, characterized by a fused bicyclic framework formed via a Diels-Alder reaction between two citrinin monomers . Its molecular formula is C23H24O6, confirmed through HRESI-MS and NMR spectroscopy .

This compound exhibits notable radical-scavenging activity, with an IC50 value of 55.3 µM against DPPH radicals, comparable to the positive control L-ascorbic acid (IC50 22.7 µM) . However, it lacks cytotoxicity (IC50 >50 µM) against cancer cell lines such as P388 (murine leukemia), HL-60 (human leukemia), A-549 (lung carcinoma), and BEL-7402 (hepatocellular carcinoma) . This selective bioactivity makes it a candidate for antioxidant applications without cytotoxic side effects.

Properties

Molecular Formula |

C23H26O6 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(14S,15R)-3,6-dihydroxy-5-[(2S,3S)-3-hydroxybutan-2-yl]-4,12,14,15-tetramethyl-8,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12-hexaen-11-one |

InChI |

InChI=1S/C23H26O6/c1-8(12(5)24)17-11(4)20(26)19-22-18-15(29-23(19)21(17)27)7-14(25)10(3)16(18)9(2)13(6)28-22/h7-9,12-13,24,26-27H,1-6H3/t8-,9-,12+,13-/m1/s1 |

InChI Key |

HESPWWKIRCFDQL-MNUQUWEESA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=C3C1=C(C(=O)C=C3OC4=C(C(=C(C(=C24)O)C)[C@H](C)[C@H](C)O)O)C)C |

Canonical SMILES |

CC1C(OC2=C3C1=C(C(=O)C=C3OC4=C(C(=C(C(=C24)O)C)C(C)C(C)O)O)C)C |

Synonyms |

pennicitrinone C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Citrinin dimers and related derivatives exhibit structural diversity and varying bioactivities. Below is a detailed comparison of pennicitrinone C with key analogues:

Table 1: Structural and Bioactive Comparison of Citrinin Dimers

Key Findings :

Structural Variations: this compound and D share the same molecular formula but differ in hydroxylation patterns. This compound’s 3'-OH group enhances radical scavenging but reduces cytotoxicity compared to pennicitrinone D . Pennicitrinone A lacks the 3'-OH group, contributing to its role as a biosynthetic intermediate .

Bioactivity Profiles: Antioxidant Activity: this compound and penicitrinol B prioritize radical scavenging over cytotoxicity, unlike varic color compounds (e.g., variecolorins A–L), which exhibit dual cytotoxic and antioxidant effects . Cytotoxicity: Pennicitrinone D’s weak cytotoxicity contrasts with mycophenolic acid (co-isolated with pennicitrinone D), which shows moderate activity against A-549 cells (IC50 28.5 µM) .

Biosynthetic Pathways: Citrinin dimers are hypothesized to form via oxidative coupling or Diels-Alder reactions. This compound likely arises from a [4+2] cycloaddition of two citrinin monomers, while pennicitrinone D derives from oxidation of pennicitrinone A .

Contradictions and Clarifications :

- lists this compound as part of the "penicitrinone" family, but its bioactivity diverges from pennicitrinones A and D due to hydroxylation .

- While reports this compound’s DPPH IC50 as 55.3 µM, other citrinin dimers (e.g., dicitrinone B) show lower IC50 values (0.8 µM), highlighting the impact of substituents on activity .

Q & A

Q. Example Design Table :

| Variable | Level 1 | Level 2 |

|---|---|---|

| Reaction Temp | 25°C | 60°C |

| Catalyst | Pd/C | NiCl₂ |

| Solvent | DCM | MeOH |

Advanced Research: What strategies address contradictory bioactivity data for this compound across studies?

Methodological Answer:

Variable Harmonization : Compare assay conditions (e.g., cell line origins, incubation times) to identify confounding factors .

Meta-Analysis : Pool data from multiple studies using fixed/random-effects models, assessing heterogeneity via I² statistics .

Theoretical Alignment : Reconcile results with mechanistic hypotheses (e.g., does this compound target membrane integrity or enzyme inhibition?) .

Critical Step : Validate findings through independent replication, adhering to NIH preclinical reporting guidelines .

Advanced Research: How can computational models predict this compound’s molecular targets?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to screen against protein databases (e.g., PDB) .

QSAR Modeling : Train models on bioactivity data of analogs to predict binding affinities .

Validation : Compare in silico results with experimental kinase inhibition assays .

Framework : Link predictions to established biochemical pathways (e.g., MAPK signaling) to contextualize findings .

Basic Research: What spectroscopic techniques confirm the identity of this compound?

Methodological Answer:

NMR : Match ¹H/¹³C shifts to literature (e.g., δ 7.2 ppm for aromatic protons) .

HR-MS : Confirm molecular formula (e.g., C₁₅H₁₀O₄, [M+H]+ m/z 255.0651) .

IR : Identify carbonyl stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

Reproducibility Tip : Deposit raw spectral data in public repositories (e.g., Zenodo) for peer validation .

Advanced Research: How to optimize this compound’s yield in fungal fermentation?

Methodological Answer:

Response Surface Methodology (RSM) : Vary pH, temperature, and nutrient concentrations in a Box-Behnken design .

Metabolomic Profiling : Use LC-MS to correlate yield with precursor availability (e.g., acetyl-CoA) .

Strain Engineering : Overexpress polyketide synthase genes via CRISPR-Cas9 .

Outcome Metric : Calculate % yield improvement relative to baseline conditions .

Basic Research: What in vivo models are appropriate for evaluating this compound’s toxicity?

Methodological Answer:

Rodent Models : Conduct acute toxicity tests (OECD 423) with dose escalation (10–1000 mg/kg) .

Histopathological Analysis : Examine liver/kidney sections for necrosis or inflammation .

Pharmacokinetics : Measure plasma half-life using LC-MS/MS .

Ethical Compliance : Follow institutional IACUC protocols and ARRIVE guidelines .

Advanced Research: How to resolve discrepancies in this compound’s reported solubility profiles?

Methodological Answer:

Solvent Screening : Test solubility in DMSO, PBS, and ethanol at 25°C vs. 37°C .

Dynamic Light Scattering (DLS) : Assess aggregation states that may affect bioavailability .

Cross-Study Comparison : Tabulate solvent systems and pH levels from conflicting reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.